An In-Depth Technical Guide to Sofosbuvir Impurity M (CAS Number 2095551-10-1)
An In-Depth Technical Guide to Sofosbuvir Impurity M (CAS Number 2095551-10-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemical Purity in Nucleotide Analogs
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a prodrug that is metabolized in the liver to its pharmacologically active form.[1] As a phosphoramidate nucleotide analog, its synthesis is a complex process involving the creation of a chiral center at the phosphorus atom. This inherently leads to the potential formation of diastereomers, one of which is the therapeutically active (Sp)-isomer, and the other, the (Rp)-isomer, is considered an impurity. Sofosbuvir Impurity M is one such diastereomeric impurity.[2] The control and characterization of these impurities are paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive technical overview of Sofosbuvir Impurity M, from its formation and characterization to its analytical control and potential impact.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of Sofosbuvir Impurity M is the starting point for any technical discussion.
| Property | Value | Source(s) |
| CAS Number | 2095551-10-1 | [2] |
| Molecular Formula | C₂₂H₃₀N₃O₁₀P | [2] |
| Molecular Weight | 527.46 g/mol | [2] |
| IUPAC Name | Isopropyl (2S)-2-[phosphoryl]amino]propanoate (diastereomer) | [2] |
| Nature of Impurity | Process-related impurity; diastereomer of Sofosbuvir | [2] |
Genesis of Sofosbuvir Impurity M: A Tale of Stereoselective Synthesis
The formation of Sofosbuvir Impurity M is intrinsically linked to the stereoselective synthesis of the active pharmaceutical ingredient (API). The critical step involves the phosphorylation of the 5'-hydroxyl group of the uridine nucleoside core. This reaction typically employs a chiral phosphoramidating agent.
The use of a racemic or imperfectly resolved phosphoramidating agent, or reaction conditions that do not favor high diastereoselectivity, can lead to the formation of a mixture of (Sp) and (Rp) diastereomers at the phosphorus center. The desired (Sp)-isomer is Sofosbuvir, while the (Rp)-isomer is a significant process-related impurity, such as Impurity M.
Caption: Synthetic pathway leading to the formation of Sofosbuvir and Impurity M.
Analytical Characterization and Structural Elucidation
The definitive identification and quantification of Sofosbuvir Impurity M rely on advanced analytical techniques. While specific spectral data for Impurity M is not publicly available, the principles of its characterization can be understood from studies on analogous Sofosbuvir impurities and degradation products.[3]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the methods of choice for separating the diastereomers of Sofosbuvir.
3.1.1. Experimental Protocol: Chiral HPLC for Diastereomeric Purity
This protocol is a representative method for the analytical separation of Sofosbuvir and its diastereomeric impurities.
Objective: To resolve and quantify the (Sp) and (Rp) diastereomers of Sofosbuvir.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one coated with a derivative of cellulose or amylose, is typically effective.
Reagents and Materials:
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Sofosbuvir reference standard (containing both diastereomers)
-
Sofosbuvir sample for analysis
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral Polysaccharide-based (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane: 2-Propanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Accurately prepare the mobile phase mixture and degas it thoroughly.
-
Standard Solution Preparation: Prepare a solution of the Sofosbuvir reference standard in the mobile phase at a known concentration.
-
Sample Preparation: Dissolve the Sofosbuvir sample in the mobile phase to a similar concentration as the standard.
-
System Suitability: Inject the standard solution multiple times to ensure the system is equilibrated and meets performance criteria (e.g., resolution between the diastereomer peaks, peak symmetry, and reproducibility).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing: Identify the peaks corresponding to Sofosbuvir ((Sp)-isomer) and Impurity M ((Rp)-isomer) based on their retention times relative to the standard. Calculate the percentage of each impurity.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: The polysaccharide-based chiral stationary phase provides a chiral environment that interacts differently with the two diastereomers, leading to their separation.
-
Normal Phase Mobile Phase: The use of a non-polar solvent like n-hexane with a polar modifier like 2-propanol is common for chiral separations on polysaccharide-based columns, as it facilitates the necessary interactions for resolution.
-
UV Detection at 260 nm: The uracil moiety in the Sofosbuvir molecule has a strong UV absorbance at this wavelength, allowing for sensitive detection.[4]
Spectroscopic Characterization
3.2.1. Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the impurity. The fragmentation pattern in MS/MS can provide structural information. For instance, in the analysis of Sofosbuvir and its degradation products, characteristic fragments corresponding to the loss of the isopropyl alaninate moiety or the phenoxy group have been observed.[3][4] A similar approach would be used to confirm the structure of Impurity M.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of impurities. While specific NMR data for Impurity M is proprietary, a Certificate of Analysis from a specialized supplier would typically include this information.[2] For diastereomers like Sofosbuvir and Impurity M, subtle differences in the chemical shifts of protons and carbons near the chiral phosphorus center would be expected. 2D NMR techniques such as HSQC and HMBC would be used to assign all proton and carbon signals unequivocally.[3]
Caption: A typical analytical workflow for the control of Sofosbuvir Impurity M.
Regulatory Framework and Pharmacopeial Standards
The control of impurities in pharmaceutical products is strictly regulated by international guidelines from bodies such as the International Council for Harmonisation (ICH) and pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
According to ICH Q3A(R2) guidelines, impurities present in a new drug substance above the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be structurally identified.[5] Impurities present above the qualification threshold (typically 0.15%) must be justified from a safety perspective.
While the specific monographs for Sofosbuvir in the USP and EP may not list every potential diastereomeric impurity by name, they provide a framework for their control under "unspecified impurities" or as part of the total impurity limit.[6][7] Manufacturers are required to establish in-house specifications for such impurities based on their process capabilities and the qualification data.
Toxicological Profile and Impact on Drug Safety
There is a scarcity of publicly available toxicological data specifically for Sofosbuvir Impurity M. However, the toxicological assessment of diastereomeric impurities is a critical aspect of drug development. The principle of "isomeric ballast" suggests that the inactive isomer may not be entirely benign and could contribute to side effects or have its own pharmacological or toxicological profile.
Studies on Sofosbuvir itself have shown it to be non-genotoxic.[8][9][10][11] Any process-related impurity, especially one that is structurally very similar to the API, would need to be evaluated for its potential toxicity. This is typically done through a combination of in silico predictions and, if necessary, in vitro and in vivo toxicological studies. The qualification of an impurity at a certain level in the final drug product is contingent on the demonstration of its safety.
Conclusion: A Commitment to Purity and Patient Safety
Sofosbuvir Impurity M, a diastereomer of the active pharmaceutical ingredient, serves as a critical quality attribute that must be carefully controlled throughout the manufacturing process. Its formation is a direct consequence of the stereoselective phosphorylation step in the synthesis of Sofosbuvir. Robust analytical methods, primarily chiral HPLC and SFC, are essential for its separation and quantification. While specific spectral and toxicological data for this impurity are not widely public, the principles for its characterization and safety assessment are well-established within the pharmaceutical industry and regulatory frameworks. For researchers and drug development professionals, a thorough understanding of the origin, analysis, and control of such impurities is fundamental to delivering a safe and effective therapeutic agent.
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